molecular formula C10H12ClFN2 B13607161 1-(2-Chloro-3-fluorophenyl)piperazine CAS No. 846031-32-1

1-(2-Chloro-3-fluorophenyl)piperazine

Cat. No.: B13607161
CAS No.: 846031-32-1
M. Wt: 214.67 g/mol
InChI Key: UFRAAIGOXGTHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-3-fluorophenyl)piperazine is a chemical compound categorized under the piperazine class. It is known for its unique structural properties, which include a piperazine ring substituted with a 2-chloro-3-fluorophenyl group.

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DBU, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to psychoactive effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloro-3-fluorophenyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(2-Chloro-3-fluorophenyl)piperazine, also known as 1-(o-Chloro-m-fluorophenyl)piperazine, is a compound with diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12ClFN2
  • Molecular Weight : 251.1 g/mol
  • Solubility : Soluble in DMSO and ethanol at concentrations of 10 mg/ml
  • Storage Conditions : Recommended storage at -20°C for stability .

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been identified as a neuropeptide that influences several pathways:

  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, which may implicate it in modulating dopaminergic signaling pathways relevant to psychiatric conditions.
  • Serotonergic Activity : It also interacts with serotonin receptors, suggesting potential applications in mood disorders and anxiety management.

Anticancer Properties

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. Notably, research indicates that compounds with similar structures can exhibit significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. For example:

  • A study demonstrated that certain piperazine derivatives reduced the viability of MCF7 breast cancer cells significantly while preserving the viability of MCF10A normal cells .
  • The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring, such as halogens (e.g., chlorine and fluorine), enhanced cytotoxic activity against cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects:

  • A novel derivative demonstrated synaptoprotective properties in mouse models, enhancing neuronal survival under stress conditions .
  • The compound's ability to modulate calcium channels suggests a mechanism by which it could protect neurons from excitotoxicity.

Case Studies

  • Cytotoxicity Evaluation :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, showing IC50 values indicating significant anticancer activity.
    • A comparative analysis with standard chemotherapeutics revealed that certain derivatives could enhance the efficacy of existing treatments like doxorubicin .
  • Neuroprotective Studies :
    • Research involving TRPC6-transfected cells highlighted the compound's role in enhancing synaptic protection against neurodegenerative conditions, suggesting its potential for treating diseases like Alzheimer's or Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anticancer ActivityHigh
NeuroprotectionModerate
Dopamine Receptor ModulationSignificant

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on Cytotoxicity
ChlorineIncreased
FluorineIncreased
No substitutionDecreased

Properties

CAS No.

846031-32-1

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-10-8(12)2-1-3-9(10)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

UFRAAIGOXGTHQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.